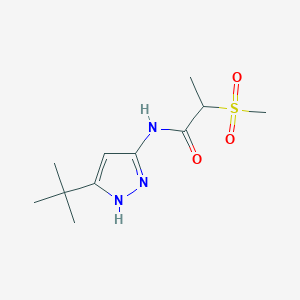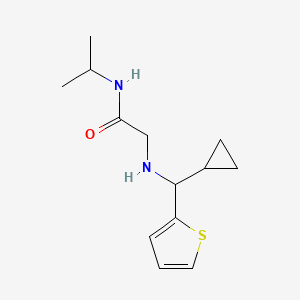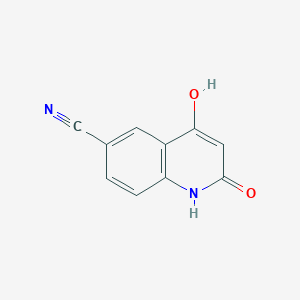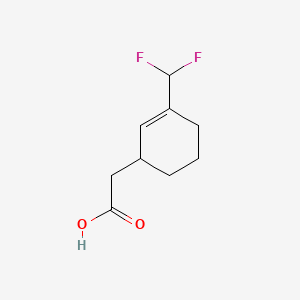
(3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate: is a complex organic compound characterized by multiple hydroxyl and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate typically involves multi-step organic reactions. The process begins with the preparation of the hex-1-en-3-yl backbone, followed by the introduction of hydroxyl groups and the esterification with pivaloyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bond in the hex-1-en-3-yl backbone can be reduced to form a saturated compound.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various ester derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways due to its structural complexity.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (3R,4R,5R)-5,6-Dihydroxy-4-(3-(acetoxy)propoxy)hex-1-en-3-yl acetate
- (3R,4R,5R)-5,6-Dihydroxy-4-(3-(butyryloxy)propoxy)hex-1-en-3-yl butyrate
Uniqueness: The presence of pivaloyl groups in (3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, providing specific advantages in certain applications.
Propriétés
Formule moléculaire |
C19H34O7 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
3-[(2R,3R,4R)-4-(2,2-dimethylpropanoyloxy)-1,2-dihydroxyhex-5-en-3-yl]oxypropyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H34O7/c1-8-14(26-17(23)19(5,6)7)15(13(21)12-20)24-10-9-11-25-16(22)18(2,3)4/h8,13-15,20-21H,1,9-12H2,2-7H3/t13-,14-,15-/m1/s1 |
Clé InChI |
UUQSZDULHIUECO-RBSFLKMASA-N |
SMILES isomérique |
CC(C)(C)C(=O)OCCCO[C@H]([C@@H](CO)O)[C@@H](C=C)OC(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C(=O)OCCCOC(C(CO)O)C(C=C)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)




![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)




